
8-Iodo-1-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-1-naphthalenecarboxamide is an organic compound with the molecular formula C11H8INO It is a derivative of naphthalene, where an iodine atom is substituted at the 8th position and a carboxamide group is attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthalenecarboxamide typically involves the iodination of 1-naphthalenecarboxamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent in an acetic acid medium. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodo-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using hypervalent iodine reagents, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents like iodine (V)-based oxidants (e.g., IBX, DMP) are commonly used for oxidation reactions .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalenecarboxamides can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
8-Iodo-1-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of fluorescent dyes and sensors due to its unique photophysical properties .
Wirkmechanismus
The mechanism of action of 8-Iodo-1-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarboxamide: Lacks the iodine substitution, resulting in different chemical properties.
8-Iodo-2-naphthalenecarboxamide: Similar structure but with the carboxamide group at a different position.
Eigenschaften
CAS-Nummer |
157735-55-2 |
|---|---|
Molekularformel |
C11H8INO |
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
8-iodonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H8INO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14) |
InChI-Schlüssel |
VGGZDUWMBWIKKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



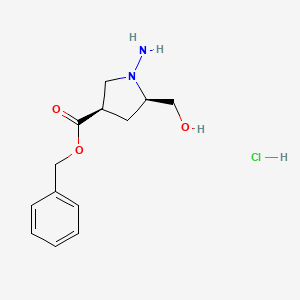
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
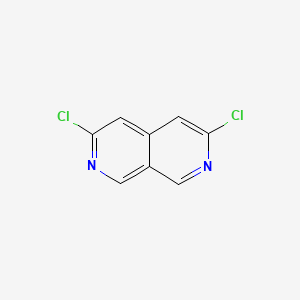
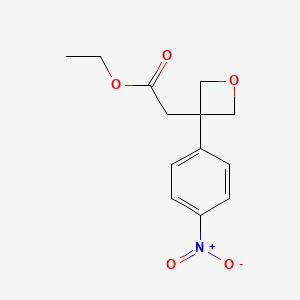
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
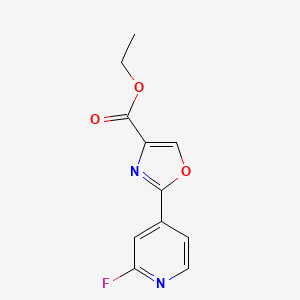
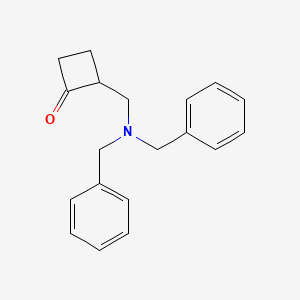
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
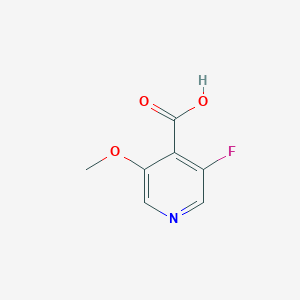
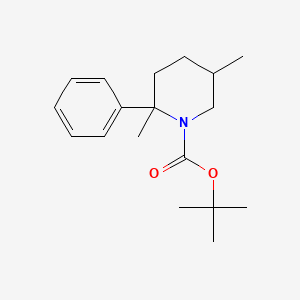
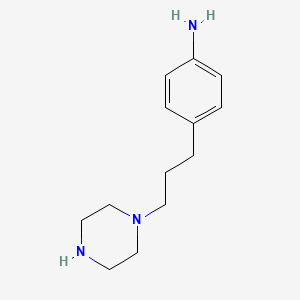

![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
